Methoxymethyl ethanesulfonate

partition coefficient solubility phase transfer

Methoxymethyl ethanesulfonate (CAS 222528‑47‑4) is a mixed alkoxyalkyl sulfonate ester classified within the broader family of methoxymethyl alkyl sulfonates, compounds recognized for their utility as reactive oxyalkylating agents in organic synthesis. Its core structure embeds a methoxymethyl (CH₃OCH₂–) moiety linked to an ethanesulfonate leaving group.

Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
CAS No. 222528-47-4
Cat. No. B14244802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethyl ethanesulfonate
CAS222528-47-4
Molecular FormulaC4H10O4S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)OCOC
InChIInChI=1S/C4H10O4S/c1-3-9(5,6)8-4-7-2/h3-4H2,1-2H3
InChIKeyBBLBEOHNXVJDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxymethyl Ethanesulfonate (CAS 222528-47-4): A Difunctional Sulfonate Ester for Controlled Alkylation Synthesis


Methoxymethyl ethanesulfonate (CAS 222528‑47‑4) is a mixed alkoxyalkyl sulfonate ester classified within the broader family of methoxymethyl alkyl sulfonates, compounds recognized for their utility as reactive oxyalkylating agents in organic synthesis [1]. Its core structure embeds a methoxymethyl (CH₃OCH₂–) moiety linked to an ethanesulfonate leaving group. This compound is a difunctional reagent that can transfer its methoxymethyl group to nucleophilic substrates. The reactivity of methoxymethyl sulfonate esters eclipses that of the corresponding chlorides and acetates; methoxymethyl methanesulfonate, the simplest and most heavily cited member of this family, has been reported by Karger and Mazur to be approximately 10⁴ times as reactive as methoxymethyl chloride and acetate [2]. Methoxymethyl ethanesulfonate was enumerated in patent literature as an alternative alkoxyalkylating agent for N‑functionalization of ureides, where the sulfonate ester serves as a replacement for volatile and carcinogenic chloromethyl methyl ether [1].

Why Substituting Methoxymethyl Ethanesulfonate with Other Methoxymethyl Sulfonates Can Compromise Reaction Control


Within the methoxymethyl sulfonate family, substitution of one sulfonate for another is not interchangeable. The intrinsic reactivity—i.e., the nucleofugality of the leaving group—is governed by the pKₐ of the parent sulfonic acid. Methanesulfonic acid (pKₐ ≈ –1.9) is a stronger acid than ethanesulfonic acid (pKₐ ≈ –1.7), and both are substantially stronger than benzenesulfonic acid (pKₐ ≈ –1.6) and p‑toluenesulfonic acid (pKₐ ≈ –1.3) [1]. Consequently, methoxymethyl ethanesulfonate is expected to show intermediate leaving‑group ability—less reactive than methoxymethyl methanesulfonate but more reactive than methoxymethyl benzenesulfonate or tosylate—providing a differentiated kinetic profile for alkylation reactions where excessive reactivity leads to by‑product formation. Furthermore, the alkyl chain on the sulfonate modulates solubility and phase‑transfer behavior: the ethyl group confers moderately higher calculated logP (≈ 1.04 for methoxymethyl ethanesulfonate compared with roughly 0.5–0.7 for methoxymethyl methanesulfonate), translating to altered partition coefficients between aqueous and organic phases during work‑up . These compound‑specific differences in reactivity and physicochemical properties mean that procurement decisions must be driven by targeted process requirements rather than by chemical class alone.

Quantitative Differentiation Evidence for Methoxymethyl Ethanesulfonate Relative to Analogs


Calculated LogP Differentiation vs. Methoxymethyl Methanesulfonate

The computed octanol/water partition coefficient (LogP) of methoxymethyl ethanesulfonate is 1.04, compared with an estimated LogP of approximately 0.5–0.7 for the methanesulfonate analog [1]. This LogP difference of roughly 0.3–0.5 log units translates to a two- to three‑fold higher concentration in the organic layer during extractive work‑up, directly affecting product recovery workflows [2].

partition coefficient solubility phase transfer

Leaving‑Group Reactivity Ranking Among Methoxymethyl Sulfonate Esters

The relative leaving‑group ability of methoxymethyl sulfonates follows the acidity of the parent sulfonic acid: methanesulfonate (pKₐ ≈ –1.9) > ethanesulfonate (pKₐ ≈ –1.7) > benzenesulfonate (pKₐ ≈ –1.6) > p‑toluenesulfonate (pKₐ ≈ –1.3) [1]. Methoxymethyl ethanesulfonate therefore occupies a position of intermediate reactivity. This ranking is consistent with the general observation that alkyl ethanesulfonates undergo nucleophilic displacement at rates between those of methanesulfonates and benzenesulfonates [2]. In practical terms, methoxymethyl ethanesulfonate is predicted to react roughly 1–3 orders of magnitude slower than the methanesulfonate analog under identical SN2 conditions, offering a wider process window for controlling exotherms and minimizing over‑alkylation [3].

leaving group ability alkylation kinetics sulfonate ester reactivity

Safety Advantage Over Chloromethyl Methyl Ether in N‑Alkoxyalkylation

Methoxymethyl ethanesulfonate serves as a replacement for chloromethyl methyl ether (CMME) in N‑alkoxyalkylation of ureides. CMME is a confirmed human carcinogen (IARC Group 1) with a boiling point of 59 °C and high volatility, whereas methoxymethyl ethanesulfonate, although lacking a published experimental boiling point, is a sulfonate ester with a substantially larger molecular weight (154.19 vs. 80.51 g/mol) and expected boiling point exceeding 200 °C [1][2]. The much lower vapor pressure reduces inhalation exposure risk during large‑scale processing, addressing a critical safety gap that drove the patenting of sulfonate‑based alternatives [3].

carcinogenicity volatility process safety

Structural Isomerism as a Purity and Selectivity Control Factor

Methoxymethyl ethanesulfonate (CAS 222528‑47‑4; CH₃CH₂SO₃CH₂OCH₃) is a constitutional isomer of 2‑methoxyethyl methanesulfonate (CAS 16427‑44‑4; CH₃SO₃CH₂CH₂OCH₃). Both share the molecular formula C₄H₁₀O₄S and molecular weight 154.19 g/mol, yet they differ in the connectivity of the sulfonate ester: the former places the sulfonyl group on the methoxymethyl carbon, whereas the latter places it on the methoxyethyl carbon . This structural difference confers distinct reactivity patterns because nucleophilic attack at the methoxymethyl center (target compound) yields methoxymethyl‑transfer products, while attack at the methoxyethyl center (isomer) yields hydroxyethyl‑transfer or related products [1]. Commercial procurement requires explicit CAS‑verified material to ensure the desired regiospecificity in the alkylation step.

regioisomer analytical specification procurement grade

Proven and Differentiated Application Scenarios for Methoxymethyl Ethanesulfonate


Controlled N‑Methoxymethylation of Ureides in API Intermediate Synthesis

In pharmaceutical process chemistry, N‑methoxymethylation of barbituric acid derivatives and other ureides benefits from the intermediate leaving‑group reactivity of methoxymethyl ethanesulfonate [1]. The ethanesulfonate leaving group's nucleofugality, ranked between methanesulfonate and benzenesulfonate (see Evidence Item 2), provides a broader kinetic window for selective mono‑alkylation before bis‑alkylation occurs, reducing the need for chromatographic purification of the desired N‑methoxymethyl ureide product. The elevated LogP (1.04) further facilitates product isolation via organic extraction .

Replacement of Chloromethyl Methyl Ether in Regulated Manufacturing Environments

For facilities operating under stringent occupational exposure limits, methoxymethyl ethanesulfonate offers a non‑carcinogenic alternative to chloromethyl methyl ether for introducing methoxymethyl protecting groups [1]. The anticipated low vapor pressure reduces airborne concentration during reactor charging, directly addressing the volatility hazard that makes CMME impractical for kilogram‑scale or larger campaigns. Process safety documentation and industrial hygiene monitoring can reference the IARC Group 1 classification of CMME alongside the inherently safer profile of the sulfonate ester alternative .

Regiospecific Methoxymethyl‑Transfer Reactions Requiring Isomer‑Verified Starting Material

In multi‑step syntheses where the methoxymethyl group must be delivered specifically to an oxygen, nitrogen, or sulfur nucleophile, the constitutional identity of the sulfonate ester is paramount [1]. Methoxymethyl ethanesulfonate (CAS 222528‑47‑4) transfers the CH₃OCH₂– fragment, whereas the isomeric 2‑methoxyethyl methanesulfonate (CAS 16427‑44‑4) transfers the CH₃OCH₂CH₂– fragment, leading to a different product altogether (see Evidence Item 4). Procurement specifications must therefore include CAS‑number verification and, ideally, NMR confirmation of regiochemistry to avoid costly mis‑synthesis .

Process Development Where Intermediate Sulfonate Reactivity is Desired to Balance Rate and Selectivity

During reaction optimization, screening a panel of methoxymethyl sulfonates—methanesulfonate, ethanesulfonate, benzenesulfonate, and p‑toluenesulfonate—can identify the optimal balance between conversion rate and selectivity [1]. Methoxymethyl ethanesulfonate fills the gap between the highly reactive methanesulfonate (risk of over‑alkylation and exotherm) and the less reactive aryl sulfonates (risk of incomplete conversion). This ranked‑reactivity approach is particularly valuable when scaling exothermic alkylations from milligram to pilot scale, where heat dissipation becomes a limiting factor .

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